
3,5-Diethylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethylhydantoin is an organic compound belonging to the hydantoin family. Hydantoins are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms. This compound is characterized by the presence of ethyl groups at the 3 and 5 positions of the hydantoin ring. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Diethylhydantoin can be synthesized through several methods. One common approach involves the reaction of α-amino methyl esters with 1,1′-carbonyldiimidazole (CDI) or alkyl isocyanates . Another method includes the cyclization of ureido derivatives of amino esters, which can be prepared by reacting amino esters with isocyanates . These reactions typically occur under mild conditions and can be facilitated by mechanochemistry, which involves grinding the reactants together.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diethylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups at the 3 and 5 positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: DBDMH is commonly used as an oxidizing agent under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous conditions to prevent unwanted side reactions.
Substitution: Various nucleophiles can be used to substitute the ethyl groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DBDMH can yield brominated derivatives, while reduction with lithium aluminum hydride can produce the corresponding alcohols.
Applications De Recherche Scientifique
3,5-Diethylhydantoin has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Diethylhydantoin involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death . The compound can also act as an inhibitor of certain enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diiodo-5,5-Dimethylhydantoin: This compound is similar in structure but contains iodine atoms instead of ethyl groups.
1,3-Dibromo-5,5-Dimethylhydantoin: This compound contains bromine atoms and is used as an oxidizing agent.
Hydantoin: The parent compound of the hydantoin family, which lacks the ethyl groups present in 3,5-Diethylhydantoin.
Uniqueness
This compound is unique due to the presence of ethyl groups at the 3 and 5 positions, which can influence its reactivity and biological activity. This structural modification can enhance its antimicrobial properties and make it a valuable compound for various applications.
Propriétés
Numéro CAS |
28346-25-0 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3,5-diethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-3-5-6(10)9(4-2)7(11)8-5/h5H,3-4H2,1-2H3,(H,8,11) |
Clé InChI |
NBSJJUUNMKEGCH-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N(C(=O)N1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


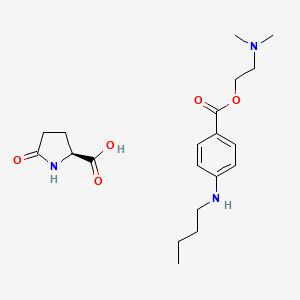
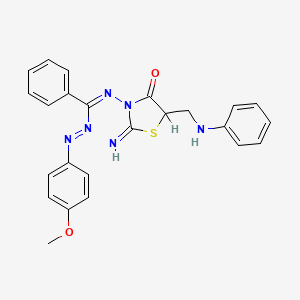
![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)
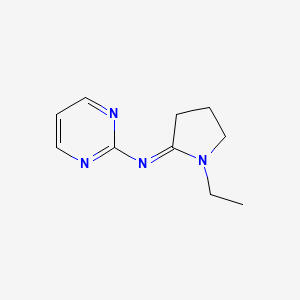

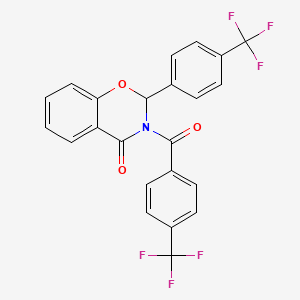
![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)
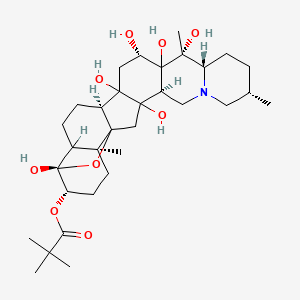


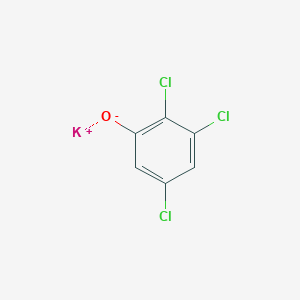

![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)

